molecular formula C19H18BrClN2O4S B395363 PROPYL 5-({[(3-BROMO-4-METHOXYPHENYL)FORMAMIDO]METHANETHIOYL}AMINO)-2-CHLOROBENZOATE

PROPYL 5-({[(3-BROMO-4-METHOXYPHENYL)FORMAMIDO]METHANETHIOYL}AMINO)-2-CHLOROBENZOATE

Cat. No.: B395363
M. Wt: 485.8g/mol
InChI Key: PDCQHOSTNXNSNJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

PROPYL 5-({[(3-BROMO-4-METHOXYPHENYL)FORMAMIDO]METHANETHIOYL}AMINO)-2-CHLOROBENZOATE is a synthetic organic compound with a complex molecular structure It is characterized by the presence of multiple functional groups, including bromine, methoxy, amide, carbothioyl, and chlorobenzoate moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of PROPYL 5-({[(3-BROMO-4-METHOXYPHENYL)FORMAMIDO]METHANETHIOYL}AMINO)-2-CHLOROBENZOATE typically involves multi-step organic reactions. The process begins with the preparation of 3-bromo-4-methoxybenzoic acid, which is then converted into its corresponding acid chloride using thionyl chloride. The acid chloride is reacted with 5-amino-2-chlorobenzoic acid to form an amide intermediate. This intermediate undergoes further reaction with propyl isothiocyanate to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

PROPYL 5-({[(3-BROMO-4-METHOXYPHENYL)FORMAMIDO]METHANETHIOYL}AMINO)-2-CHLOROBENZOATE can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The bromine atom can be substituted with other nucleophiles such as hydroxyl or amino groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles such as sodium hydroxide or ammonia under basic conditions.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of hydroxyl or amino derivatives.

Scientific Research Applications

PROPYL 5-({[(3-BROMO-4-METHOXYPHENYL)FORMAMIDO]METHANETHIOYL}AMINO)-2-CHLOROBENZOATE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and therapeutic applications.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of PROPYL 5-({[(3-BROMO-4-METHOXYPHENYL)FORMAMIDO]METHANETHIOYL}AMINO)-2-CHLOROBENZOATE involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Propyl 5-({[(3-bromo-4-methoxybenzoyl)amino]carbothioyl}amino)-2-fluorobenzoate: Similar structure but with a fluorine atom instead of chlorine.

    Propyl 5-({[(3-bromo-4-methoxybenzoyl)amino]carbothioyl}amino)-2-methylbenzoate: Similar structure but with a methyl group instead of chlorine.

Uniqueness

PROPYL 5-({[(3-BROMO-4-METHOXYPHENYL)FORMAMIDO]METHANETHIOYL}AMINO)-2-CHLOROBENZOATE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C19H18BrClN2O4S

Molecular Weight

485.8g/mol

IUPAC Name

propyl 5-[(3-bromo-4-methoxybenzoyl)carbamothioylamino]-2-chlorobenzoate

InChI

InChI=1S/C19H18BrClN2O4S/c1-3-8-27-18(25)13-10-12(5-6-15(13)21)22-19(28)23-17(24)11-4-7-16(26-2)14(20)9-11/h4-7,9-10H,3,8H2,1-2H3,(H2,22,23,24,28)

InChI Key

PDCQHOSTNXNSNJ-UHFFFAOYSA-N

SMILES

CCCOC(=O)C1=C(C=CC(=C1)NC(=S)NC(=O)C2=CC(=C(C=C2)OC)Br)Cl

Canonical SMILES

CCCOC(=O)C1=C(C=CC(=C1)NC(=S)NC(=O)C2=CC(=C(C=C2)OC)Br)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.